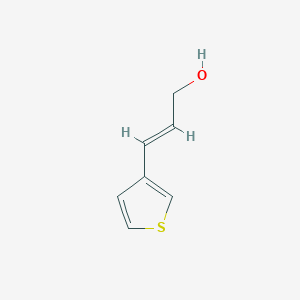

3-(Thiophen-3-yl)prop-2-en-1-ol

CAS No.:

Cat. No.: VC18252734

Molecular Formula: C7H8OS

Molecular Weight: 140.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8OS |

|---|---|

| Molecular Weight | 140.20 g/mol |

| IUPAC Name | (E)-3-thiophen-3-ylprop-2-en-1-ol |

| Standard InChI | InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2/b2-1+ |

| Standard InChI Key | JHBVVETVSPASKG-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CSC=C1/C=C/CO |

| Canonical SMILES | C1=CSC=C1C=CCO |

Introduction

Structural and Electronic Characteristics

The molecular structure of 3-(thiophen-3-yl)prop-2-en-1-ol (C₇H₈OS, molecular weight 140.20 g/mol) consists of a thiophene ring attached to a propenol moiety via a double bond at the 2-position. Key structural features include:

-

Thiophene Ring: A five-membered aromatic heterocycle with sulfur at the 1-position. Substitution at the 3-position influences electronic distribution, enhancing reactivity toward electrophilic substitution compared to thiophen-2-yl analogs .

-

Propenol Chain: The allylic alcohol group (CH₂=CH–CH₂OH) introduces polarity and hydrogen-bonding capability. The double bond (C2–C3) contributes to conjugation, potentially stabilizing charge-transfer interactions.

Table 1: Calculated Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Log P (octanol-water) | 1.67–2.01 | XLOGP3/WLOGP |

| Water Solubility | 0.315–0.895 mg/mL | ESOL/Ali |

| Boiling Point | Not reported | – |

| Refractive Index | Not reported | – |

The compound’s lipophilicity (Log P ≈ 1.95) suggests moderate membrane permeability, while its solubility profile indicates limited aqueous dissolution, typical of aromatic alcohols .

Synthetic Methodologies

While no direct synthesis of 3-(thiophen-3-yl)prop-2-en-1-ol is documented, analogous routes for thiophene-containing allylic alcohols provide viable strategies:

Reduction of α,β-Unsaturated Acids

A method adapted from 3-(thiophen-2-yl)propan-1-ol synthesis involves borane-mediated reduction of α,β-unsaturated carboxylic acids . For the target compound, this would require:

-

Synthesis of 3-(thiophen-3-yl)prop-2-enoic acid via Knoevenagel condensation between thiophene-3-carbaldehyde and malonic acid.

-

Reduction using borane-tetrahydrofuran (BH₃·THF) at 0°C, followed by quenching with aqueous potassium carbonate .

Example Protocol:

-

Dissolve 3-(thiophen-3-yl)prop-2-enoic acid (1.0 g, 5.8 mmol) in THF (20 mL).

-

Add BH₃·THF (1.2 equiv) dropwise at 0°C.

-

Stir for 2 h at 0°C, then warm to room temperature for 3 h.

-

Quench with saturated K₂CO₃, extract with ethyl acetate, and concentrate.

Wittig Olefination

An alternative approach employs the Wittig reaction to install the double bond:

-

Phosphorane Preparation: React triphenylphosphine with ethyl bromoacetate to form the ylide.

-

Coupling: Treat thiophene-3-carbaldehyde with the ylide to generate the α,β-unsaturated ester.

-

Ester Reduction: Reduce the ester to the primary alcohol using LiAlH₄.

Spectroscopic Characterization

Predicted spectral data based on analogous compounds :

-

¹H NMR (CDCl₃):

-

δ 7.40–7.20 (m, 1H, thiophene H-4),

– δ 6.95–6.75 (m, 2H, thiophene H-2/H-5),

– δ 6.30–6.10 (dt, 1H, CH=CH₂, J = 15.6 Hz),

– δ 4.30–4.10 (d, 2H, CH₂OH, J = 5.2 Hz),

– δ 2.50 (br s, 1H, OH).

-

-

IR (cm⁻¹):

– 3350 (O–H stretch),

– 1650 (C=C stretch),

– 3100 (aromatic C–H).

Chemical Reactivity and Applications

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to the 3-substituent’s directing effects. For example, nitration would yield 3-(5-nitrothiophen-3-yl)prop-2-en-1-ol, a potential precursor to bioactive molecules.

Oxidation and Reduction

-

Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to 3-(thiophen-3-yl)prop-2-enal, a versatile electrophile.

-

Reduction: Hydrogenation over Pd/C saturates the double bond, yielding 3-(thiophen-3-yl)propan-1-ol, a substrate for esterification .

Pharmaceutical Relevance

Allylic alcohols are key intermediates in prostaglandin and terpene synthesis. The thiophene moiety’s electron-rich nature enhances binding to biological targets, as seen in antiviral and anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume